4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Catalog No.
S12238317
CAS No.
M.F
C12H7BrClN3O
M. Wt
324.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)anil...

Product Name

4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

IUPAC Name

4-bromo-2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

Molecular Formula

C12H7BrClN3O

Molecular Weight

324.56 g/mol

InChI

InChI=1S/C12H7BrClN3O/c13-6-1-2-9(15)8(3-6)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H,15H2

InChI Key

ACIZGBBSYLVRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC3=C(O2)N=CC(=C3)Cl)N

4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a complex organic compound notable for its unique structural features. It contains a bromine atom at the para position relative to the amine group and a chloro-substituted oxazole fused with a pyridine ring. This compound is part of a larger class of heterocyclic compounds, which are characterized by the presence of at least one heteroatom (like nitrogen, oxygen, or sulfur) within their ring structures. The molecular formula of this compound is C₁₃H₈ClN₃O, and it has a molecular weight of approximately 265.67 g/mol.

The presence of both the bromine and chlorine substituents contributes to its chemical reactivity, making it an interesting candidate for various applications in medicinal chemistry and materials science.

The chemical reactivity of 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be attributed to its functional groups:

  • Nucleophilic Substitution: The aniline group can act as a nucleophile in reactions with electrophiles, allowing for the formation of new carbon-nitrogen bonds.
  • Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are useful for synthesizing more complex organic molecules.
  • Oxidation Reactions: The amine group can be oxidized to form N-oxides or other derivatives, which may enhance biological activity or alter solubility properties.

These reactions expand the utility of this compound in synthesizing derivatives with potential therapeutic applications.

The synthesis of 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step organic synthesis techniques:

  • Formation of the Oxazole Ring: Starting from appropriate precursors containing nitrogen and oxygen functionalities, the oxazole ring can be constructed through cyclization reactions.
  • Bromination: The introduction of the bromine substituent can be achieved via electrophilic aromatic substitution or halogenation using brominating agents.
  • Formation of Aniline Derivative: The aniline moiety can be synthesized separately and then coupled with the oxazole-pyridine structure using coupling reagents like palladium catalysts.

These steps require careful control of reaction conditions to ensure high yields and purity.

4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has potential applications in:

  • Pharmaceutical Development: Due to its possible antitumor and antimicrobial properties, it could serve as a lead compound in drug discovery.
  • Material Science: Its unique structural properties may allow it to be used in developing organic semiconductors or as a building block in polymer chemistry.
  • Biochemical Research: It could be utilized as a probe in studies investigating enzyme interactions or cellular pathways.

Interaction studies involving 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline could focus on:

  • Protein-Ligand Binding: Investigating how this compound interacts with specific proteins or enzymes could reveal its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively this compound penetrates cell membranes could inform its potential as a therapeutic agent.

Such studies are essential for determining the viability of this compound in clinical applications.

Several compounds share structural similarities with 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline. Here are some examples:

Compound NameStructureUnique Features
4-BromoanilineC₆H₄BrNSimple aniline derivative; lacks heterocyclic structure
6-Chloropyridin-2-amineC₅H₄ClNContains pyridine; lacks oxazole moiety
2-AminooxazoleC₃H₃N₃OBasic oxazole structure; no aromatic amine
5-Chlorooxazolo[5,4-b]pyridineC₈H₄ClN₃OSimilar heterocyclic framework; lacks aniline group

Uniqueness: The distinctive combination of bromine and chlorine substituents along with the fused oxazole-pyridine structure sets 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline apart from these compounds. Its potential biological activity and applications in drug development further enhance its significance in chemical research.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

322.94610 g/mol

Monoisotopic Mass

322.94610 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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